molecular formula C21H21N5O B11984474 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

Katalognummer: B11984474
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: GTDDMGYLVMIOKD-FOKLQQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves the condensation of benzimidazole derivatives with indole derivatives under specific reaction conditions. The process generally includes:

    Condensation Reaction: The initial step involves the condensation of 1H-benzimidazole with 2-methylpropanehydrazide in the presence of a suitable catalyst.

    Aldehyde Addition: The intermediate product is then reacted with 2-methyl-1H-indole-3-carbaldehyde under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce the corresponding amines.

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide apart from similar compounds is its unique combination of benzimidazole and indole moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C21H21N5O

Molekulargewicht

359.4 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide

InChI

InChI=1S/C21H21N5O/c1-14(12-26-13-22-19-9-5-6-10-20(19)26)21(27)25-23-11-17-15(2)24-18-8-4-3-7-16(17)18/h3-11,13-14,24H,12H2,1-2H3,(H,25,27)/b23-11+

InChI-Schlüssel

GTDDMGYLVMIOKD-FOKLQQMPSA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C(C)CN3C=NC4=CC=CC=C43

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C(C)CN3C=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.